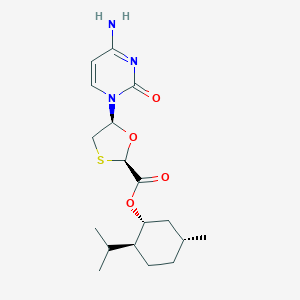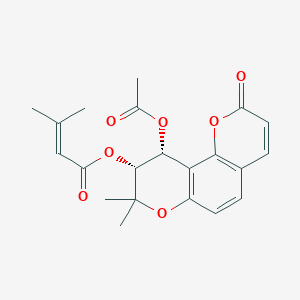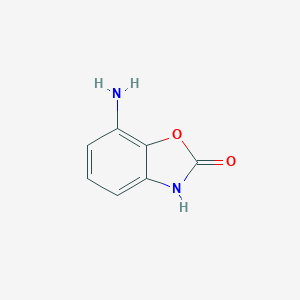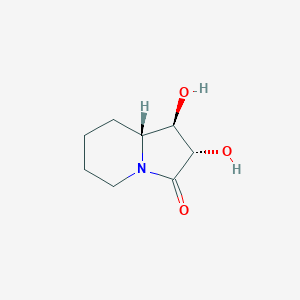![molecular formula C7H6N2O B023979 7-Óxido de 1H-pirrolo[2,3-b]piridina CAS No. 55052-24-9](/img/structure/B23979.png)
7-Óxido de 1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine 7-oxide (PPO) is an organic compound that has been studied for its potential applications in the field of synthetic and medicinal chemistry. PPO is a member of the pyrrolo[2,3-b]pyridine class of compounds, which are heterocyclic molecules containing an aromatic ring system. In addition, PPO is a highly reactive compound, making it an attractive target for synthetic chemistry research.
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Fármacos
El 7-azaindol-7-óxido sirve como un farmacóforo en el descubrimiento de fármacos debido a su similitud estructural con la adenina. Se ha utilizado en el desarrollo de inhibidores de quinasas, que son cruciales en la terapia contra el cáncer. La capacidad del compuesto para inhibir los receptores del factor de crecimiento de fibroblastos (FGFR) lo convierte en un candidato para fármacos contra el cáncer .
Síntesis Orgánica
Este compuesto se utiliza como un bloque de construcción en la síntesis orgánica. Su reactividad permite la introducción de varios grupos funcionales, lo que ayuda en la síntesis de moléculas complejas para productos farmacéuticos y agroquímicos .
Ciencia de Materiales
En la ciencia de materiales, los derivados del 7-azaindol-7-óxido se han explorado por su posible uso en la creación de nuevos materiales funcionales. Sus propiedades electrónicas y estructurales únicas los hacen adecuados para aplicaciones en semiconductores y células fotovoltaicas .
Sondas Biológicas e Imágenes
Las propiedades luminiscentes de los derivados del 7-azaindol-7-óxido los convierten en excelentes candidatos para sondas biológicas e imágenes. Se pueden utilizar para estudiar la estructura y la dinámica de las proteínas, proporcionando información sobre los procesos biológicos a nivel molecular .
Química Medicinal
El 7-azaindol-7-óxido y sus derivados son estructuras centrales en muchos productos farmacéuticos. Se han utilizado para desarrollar tratamientos para afecciones como la hiperglucemia, la diabetes y las enfermedades cardiovasculares debido a su capacidad para modular las vías biológicas .
Activación de Enlaces Químicos
Los derivados del compuesto se han estudiado por su papel en la activación de enlaces químicos. Esta aplicación es significativa en la catálisis, donde la activación de enlaces químicos inertes puede conducir a reacciones químicas más eficientes .
Química de Funcionalización
Los avances en la química catalizada por metales han permitido la funcionalización del anillo de 7-azaindol-7-óxido. Esto ha abierto posibilidades para crear nuevos compuestos con posibles objetivos terapéuticos .
Síntesis de Azaindoles y Azaindolinas
El 7-azaindol-7-óxido se utiliza en la síntesis selectiva de azaindoles y azaindolinas, que son importantes en productos naturales y productos farmacéuticos. El proceso de síntesis implica reacciones domino que introducen una gama de sustituyentes, lo que permite una mayor elaboración y funcionalización .
Mecanismo De Acción
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine 7-oxide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
1H-pyrrolo[2,3-b]pyridine 7-oxide interacts with FGFRs, inhibiting their activity . This compound can form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction results in the inhibition of FGFR signaling, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine 7-oxide disrupts these signaling pathways, affecting various cellular processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine 7-oxide leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that this compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine 7-oxide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activities with IC50 values of 7, 9, and 25 nM, respectively . These interactions are essential for its potential therapeutic applications in cancer treatment, as abnormal activation of FGFR signaling pathways is associated with tumor progression.
Cellular Effects
1H-pyrrolo[2,3-b]pyridine 7-oxide exerts significant effects on various cell types and cellular processes. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[2,3-b]pyridine 7-oxide involves its binding interactions with FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound’s low molecular weight enhances its binding affinity and specificity towards FGFRs, making it a promising lead compound for further optimization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine 7-oxide have been observed to change over time. The compound exhibits stability under inert gas conditions and is stored in glass containers with plastic inner tubes to prevent degradation . Long-term studies have shown that the compound maintains its inhibitory activity against FGFRs, with no significant loss of potency over extended periods . Its stability may be compromised when exposed to air, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridine 7-oxide vary with different dosages in animal models. In intravenous dosing, the compound shows high total clearance, comparable to hepatic blood flow in rats . In oral dosing, it results in low plasma concentration and low oral bioavailability . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization for therapeutic applications .
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine 7-oxide is involved in metabolic pathways that regulate cell proliferation and migration. The compound interacts with enzymes such as FGFRs, influencing metabolic flux and metabolite levels . Its inhibition of FGFRs disrupts the normal metabolic processes, leading to reduced cell growth and increased apoptosis . Additionally, the compound’s interactions with other biomolecules may further modulate its metabolic effects .
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-b]pyridine 7-oxide is transported and distributed through specific transporters and binding proteins. The compound’s low molecular weight facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . Its distribution within tissues is influenced by its binding affinity to FGFRs, leading to localized accumulation in areas with high receptor expression .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridine 7-oxide is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAFCMCYLLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314807 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55052-24-9 | |
| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)












![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)